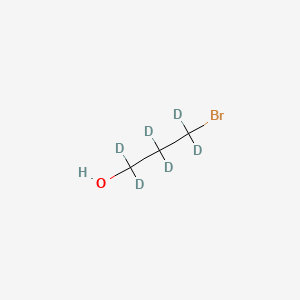

3-Bromopropan-1-ol-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,2,2,3,3-hexadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFUZUMFPRMVDX-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732464 | |

| Record name | 3-Bromo(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-43-7 | |

| Record name | 3-Bromo(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo(2H_6_)propan-1-ol from deuterated propanediol

An In-depth Technical Guide to the Synthesis of 3-Bromo(2H6)propan-1-ol from Deuterated Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Bromo(2H6)propan-1-ol, an isotopically labeled organic compound valuable in various research applications, including mechanistic studies and as a building block in the synthesis of deuterated pharmaceutical agents.[1] The synthesis starts from the commercially available deuterated precursor, propane-1,3-d6-diol.

The primary synthetic route discussed is the selective monobromination of the deuterated diol using hydrobromic acid. This method is adapted from established procedures for the non-deuterated analogue, which are known for their efficiency and high selectivity.[2][3] We will detail a robust protocol that ensures high yields and purity, suitable for demanding research and development environments.

Overview of the Synthetic Pathway

The conversion of propane-1,3-d6-diol to 3-Bromo(2H6)propan-1-ol involves the selective substitution of one hydroxyl group with a bromine atom. A common and effective method is the reaction with hydrobromic acid (HBr) in an appropriate solvent system.[4] The reaction proceeds via protonation of one hydroxyl group, followed by nucleophilic attack by the bromide ion in an SN2 mechanism. Using a deuterated starting material, propane-1,3-d6-diol (where D represents Deuterium, 2H), ensures the stable isotopic label is incorporated into the final product.

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material and the expected product, based on the non-deuterated analogue.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (g/mL) | Refractive Index (n20/D) |

| Propane-1,3-diol (non-deuterated) | C3H8O2 | 76.09 | 214 °C | 1.053 | 1.439 |

| 3-Bromo-1-propanol (non-deuterated) | C3H7BrO | 138.99 | 62 °C / 5 mmHg | 1.537 | 1.488 |

| 3-Bromo(2H6)propan-1-ol | C3HD6BrO | ~145.03 | ~62 °C / 5 mmHg | >1.54 | ~1.488 |

Note: Properties for the deuterated compound are estimated to be very similar to its non-deuterated counterpart, with a notable increase in molecular weight and density.

Table 2: Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume / Mass |

| Propane-1,3-d6-diol | 82.13 | 0.10 | 8.21 g |

| 48% aq. HBr | 80.91 | 0.10 | 11.2 mL |

| Toluene | 92.14 | - | 250 mL |

Detailed Experimental Protocol

This protocol is adapted from a highly efficient monobromination procedure for α,ω-diols. The key to achieving high selectivity for the mono-brominated product over the di-brominated byproduct is controlling the stoichiometry and reaction conditions.

Materials:

-

Propane-1,3-d6-diol (8.21 g, 0.10 mol)

-

48% aqueous hydrobromic acid (11.2 mL, 0.10 mol)

-

Toluene (250 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propane-1,3-d6-diol (8.21 g) and toluene (250 mL).

-

Addition of HBr: Add 48% aqueous hydrobromic acid (11.2 mL) to the flask.

-

Reflux: Heat the two-phase mixture to reflux with vigorous stirring. Continue refluxing for approximately 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up - Phase Separation: After cooling the reaction mixture to room temperature, transfer it to a 500 mL separatory funnel. Separate the lower aqueous layer.

-

Washing: Wash the organic (toluene) layer sequentially with:

-

Saturated aqueous NaHCO3 solution (2 x 50 mL) to neutralize any remaining acid.

-

Water (50 mL).

-

Saturated brine solution (50 mL) to aid in drying.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 3-Bromo(2H6)propan-1-ol. The product is expected to distill at approximately 62°C under a pressure of 5 mmHg.

Visualization of Workflow and Reaction Logic

Experimental Workflow Diagram:

The following diagram illustrates the step-by-step process of the synthesis, from reaction setup to final purification.

Caption: Step-by-step experimental workflow.

Reaction Logic Diagram:

This diagram outlines the logical progression of the chemical transformation, highlighting the key intermediate step.

Caption: Key stages of the bromination reaction.

Expected Results and Characterization

The expected yield for this synthesis is high, typically in the range of 80-95%, based on similar preparations. The final product, 3-Bromo(2H6)propan-1-ol, should be a clear, colorless liquid.

For characterization, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will be significantly simplified compared to the non-deuterated analogue. Signals corresponding to the protons on the carbon backbone will be absent. A broad singlet for the hydroxyl (-OH) proton will be visible, which can be exchanged with D2O.

-

13C NMR: The carbon signals will appear as multiplets due to coupling with deuterium (C-D coupling).

-

2H NMR (Deuterium NMR): This will show signals corresponding to the deuterated positions, confirming the isotopic labeling.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the deuterated compound. The mass spectrum will show a characteristic isotopic pattern for bromine (79Br and 81Br) and the increased mass due to the six deuterium atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band around 3300 cm-1. It will also feature C-D stretching bands (around 2100-2200 cm-1) instead of the usual C-H stretching bands (around 2850-3000 cm-1). A C-Br stretching band will be present in the fingerprint region (typically 500-600 cm-1).

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-d6-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Bromo-d6-propan-1-ol, a deuterated analog of 3-bromo-1-propanol. This compound is a valuable building block in organic synthesis, particularly for introducing a deuterated three-carbon chain in the development of pharmaceuticals and for use as an internal standard in analytical studies. The replacement of hydrogen with deuterium can influence reaction kinetics and metabolic pathways, making its physicochemical characterization crucial for its application.

Core Physicochemical Characteristics

The introduction of six deuterium atoms into the propanol backbone results in a notable increase in molecular weight and density compared to its non-deuterated counterpart. While some physical properties like the melting point have not been extensively reported for the deuterated form, the expected trend is a slight increase due to the stronger C-D bond compared to the C-H bond.

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for 3-Bromo-d6-propan-1-ol and its non-deuterated analog for comparative purposes.

Table 1: Physicochemical Properties of 3-Bromo-d6-propan-1-ol

| Property | Value |

| Molecular Formula | BrCD₂CD₂CD₂OH |

| Molecular Weight | 145.03 g/mol |

| Density | 1.602 g/mL at 25 °C |

| Boiling Point | 62 °C at 5 mmHg |

| Flash Point | 65 °C (149 °F) - closed cup |

| Isotopic Purity | 98 atom % D |

| Appearance | Clear, colorless liquid |

Table 2: Physicochemical Properties of 3-Bromo-1-propanol (for comparison)

| Property | Value |

| Molecular Formula | C₃H₇BrO |

| Molecular Weight | 138.99 g/mol |

| Density | 1.5374 g/mL at 20 °C |

| Boiling Point | 145-148 °C at 760 mmHg |

| Melting Point | Data not available |

| Flash Point | 94 °C (201 °F) |

| Solubility in Water | 50 to 100 mg/mL at 21 °C |

| Appearance | Clear, colorless liquid |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties and for the application of 3-Bromo-d6-propan-1-ol in synthesis.

Synthesis of 3-Bromo-d6-propan-1-ol

A common method for the synthesis of deuterated alcohols involves the reduction of a corresponding carboxylic acid or ester with a deuterated reducing agent.

Objective: To synthesize 3-Bromo-d6-propan-1-ol from a suitable deuterated precursor.

Materials:

-

3-Bromopropanoic acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

Distilled water

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of 3-bromopropanoic acid in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled in an ice bath and quenched by the slow, sequential addition of distilled water, followed by 1 M hydrochloric acid to dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 3-Bromo-d6-propan-1-ol.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of 3-Bromo-d6-propan-1-ol at atmospheric or reduced pressure.

Materials:

-

3-Bromo-d6-propan-1-ol sample

-

Thiele tube

-

Mineral oil

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of 3-Bromo-d6-propan-1-ol is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Analysis of Isotopic Purity by GC-MS

Objective: To determine the isotopic enrichment of 3-Bromo-d6-propan-1-ol.

Materials:

-

3-Bromo-d6-propan-1-ol sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or intermediate polarity column)

-

Helium carrier gas

-

Solvent for dilution (e.g., dichloromethane)

Procedure:

-

A dilute solution of the 3-Bromo-d6-propan-1-ol sample is prepared in a suitable solvent.

-

The GC-MS is programmed with an appropriate temperature gradient to ensure good separation.

-

The sample is injected into the GC.

-

The mass spectrometer is set to scan a mass range that includes the molecular ions of the deuterated and any non-deuterated species.

-

The relative abundances of the isotopic peaks in the mass spectrum are used to calculate the isotopic purity.

Visualizations

Experimental Workflow: Synthesis of 3-Bromo-d6-propan-1-ol

1H and 13C NMR spectral data of 3-Bromo(2H_6_)propan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-1-propanol

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-bromo-1-propanol. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of 3-Bromo-1-propanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.89 | Triplet | 2H | 6.1 | HO-CH ₂- |

| 3.59 | Triplet | 2H | 6.5 | Br-CH ₂- |

| 2.11 | Quintet | 2H | 6.3 | -CH ₂- |

| 1.85 | Singlet | 1H | - | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectral Data of 3-Bromo-1-propanol

| Chemical Shift (δ) ppm | Assignment |

| 61.5 | HO-C H₂- |

| 35.5 | -C H₂- |

| 32.8 | Br-C H₂- |

Note: The ¹³C NMR chemical shifts are based on predictive models and analysis of similar compounds due to the limited availability of experimentally verified data in the searched databases.

Experimental Protocols

The following is a generalized procedure for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like 3-bromo-1-propanol.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of purified 3-bromo-1-propanol for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled one-pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum as needed.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure of 3-bromo-1-propanol and its characteristic ¹H and ¹³C NMR signals.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of 3-bromo-1-propanol.

The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromo(2H6)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo(2H6)propan-1-ol. As isotopically labeled compounds are crucial in drug metabolism studies, quantitative analysis, and as internal standards, a thorough understanding of their mass spectral behavior is paramount. This document outlines the core fragmentation pathways, presents a quantitative prediction of the mass spectrum, details a typical experimental protocol for data acquisition, and provides a visual representation of the fragmentation cascade.

While a direct experimental spectrum for 3-Bromo(2H6)propan-1-ol is not publicly available, this guide extrapolates its fragmentation behavior from the known spectrum of its non-deuterated analog, 3-bromo-1-propanol, and established principles of mass spectrometry for deuterated and halogenated compounds.

Core Principles of Fragmentation

The fragmentation of 3-Bromo(2H6)propan-1-ol under electron ionization is expected to be governed by several key processes characteristic of primary alcohols and bromoalkanes.

-

Alpha-Cleavage: A dominant pathway for primary alcohols is the cleavage of the bond alpha to the oxygen atom, leading to the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion.[1][2][3] For primary alcohols, this often results in a prominent peak at m/z 31 for the [CH₂OH]⁺ fragment.[1][3]

-

Loss of Water (Dehydration): The elimination of a water molecule (H₂O) is a common fragmentation route for alcohols, resulting in a fragment with a mass 18 units less than the molecular ion.

-

Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. This results in a fragment corresponding to the propyl cation.

-

Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any bromine-containing fragment will appear as a pair of peaks (doublet) of almost equal intensity, separated by two m/z units (M and M+2).

-

Influence of Deuteration: The six deuterium atoms on the propyl chain will increase the mass of the molecular ion and all fragments containing the deuterated alkyl chain. This mass shift is the basis for using such compounds as internal standards. While kinetic isotope effects can sometimes alter fragmentation efficiencies, the primary fragmentation pathways are generally expected to remain the same.

Predicted Mass Spectrometry Data

The following tables summarize the predicted key fragments for 3-Bromo(2H6)propan-1-ol, based on the fragmentation of 3-bromo-1-propanol. The m/z values have been adjusted to account for the six deuterium atoms.

Table 1: Predicted Molecular and Key Fragment Ions of 3-Bromo(2H6)propan-1-ol

| Putative Fragment Identity | Chemical Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Fragmentation Pathway |

| Molecular Ion | [C₃D₆HBrO]⁺• | 145 | 147 | Ionization of the parent molecule |

| Loss of Water | [C₃D₆Br]⁺• | 127 | 129 | [M-D₂O]⁺• |

| Loss of Bromine | [C₃D₆HO]⁺ | 66 | - | [M-Br]⁺ |

| Alpha-Cleavage | [CD₂OH]⁺ | 33 | - | Loss of •CD₂CH₂Br |

| Propyl Cation | [C₃D₆]⁺• | 48 | - | From [M-HBrO]⁺• or subsequent fragmentation |

| Bromomethyl Cation | [CH₂Br]⁺ | 93 | 95 | Cleavage of the C1-C2 bond |

| Ethene Loss | [CD₂Br]⁺ | 94 | 96 | From [M-D₂O]⁺• with rearrangement |

Table 2: Comparison of Predicted Fragments for Deuterated and Non-Deuterated 3-Bromo-1-propanol

| Fragmentation Event | Non-Deuterated Fragment (m/z) | Predicted Deuterated Fragment (m/z) | Mass Shift |

| Molecular Ion (M⁺•) | 139/141 | 145/147 | +6 |

| [M-H₂O]⁺• / [M-D₂O]⁺• | 121/123 | 127/129 | +6 |

| [M-Br]⁺ | 60 | 66 | +6 |

| Alpha-Cleavage ([CH₂OH]⁺) | 31 | 33 | +2 |

| Propyl Cation ([C₃H₆]⁺•) | 42 | 48 | +6 |

Experimental Protocols

The following describes a general methodology for acquiring an electron ionization mass spectrum for a liquid sample like 3-Bromo(2H6)propan-1-ol.

Sample Preparation and Introduction:

-

Sample Dilution: Dilute the liquid sample of 3-Bromo(2H6)propan-1-ol in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL.

-

Introduction Method: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

GC-MS: Inject 1 µL of the diluted sample into the GC. Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) and a temperature program that allows for the elution of the analyte. The GC oven temperature could start at 50°C and ramp up to 250°C at 10°C/min.

-

Direct Insertion Probe: Apply a small amount of the diluted sample to the tip of the probe. The probe is then inserted into the ion source, and the temperature is gradually increased to volatilize the sample.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 200-250°C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-200

-

Vacuum: Maintain a high vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr) in the mass analyzer.

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical relationships in the predicted fragmentation of 3-Bromo(2H6)propan-1-ol.

Caption: Predicted EI fragmentation pathways of 3-Bromo(2H6)propan-1-ol.

Caption: Workflow for mass spectral analysis of 3-Bromo(2H6)propan-1-ol.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isotopic Enrichment Analysis of 3-Bromo(2H6)propan-1-ol

The use of deuterium-labeled compounds is increasingly vital in drug development, metabolic studies, and mechanistic research.[1] 3-Bromo(2H6)propan-1-ol, a deuterated building block, requires rigorous analysis to confirm its isotopic purity. The precise level of deuterium incorporation, known as isotopic enrichment, is a critical quality attribute that influences experimental outcomes and regulatory compliance.

This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic enrichment of 3-Bromo(2H6)propan-1-ol, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Purification

While numerous synthetic routes exist for 3-bromo-1-propanol, the deuterated analog, 3-Bromo(2H6)propan-1-ol, is typically synthesized from a highly enriched starting material such as 1,3-propanediol-d6. A common method involves the selective monobromination of the deuterated diol.

A potential synthetic route involves:

-

Selective Bromination: Reacting 1,3-propanediol-d6 with a brominating agent like hydrobromic acid (HBr) in glacial acetic acid.[2] This reaction can be controlled to favor the substitution of one hydroxyl group.

-

Purification: The crude product is then purified, typically by vacuum distillation, to isolate 3-Bromo(2H6)propan-1-ol from any remaining starting material or side products.[2]

Isotopic Enrichment Analysis: Core Methodologies

The determination of isotopic purity is essential and primarily accomplished using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[1][3] These techniques provide quantitative data on the distribution of deuterium within the molecule.

Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 3-Bromo(2H6)propan-1-ol. It offers high sensitivity and selectivity for separating and identifying isotopologues—molecules that are chemically identical but differ in their isotopic composition.

-

Sample Preparation & Derivatization:

-

Dissolve a precise amount of 3-Bromo(2H6)propan-1-ol in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

To improve volatility and chromatographic peak shape, the hydroxyl group is often derivatized, for instance, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

An internal standard, preferably a non-deuterated or differently labeled analog, should be added for accurate quantification.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-1MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Inlet: Split/splitless injector, operated at a temperature that ensures efficient vaporization without thermal degradation (e.g., 250°C).

-

Oven Program: A temperature gradient is employed to ensure good separation. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: A high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial to resolve the isotopic peaks.

-

Acquisition Mode: Full scan mode over a relevant mass range (e.g., m/z 40-250) to capture the molecular ion and key fragment ions.

-

-

-

Data Analysis:

-

Identify the chromatographic peak for the derivatized 3-Bromo(2H6)propan-1-ol.

-

Extract the mass spectrum for this peak.

-

Analyze the isotopic cluster of the molecular ion or a major fragment ion. The relative intensities of the isotopologue peaks (e.g., M, M+1, M+2, etc.) are used to calculate the isotopic enrichment.

-

The calculation must correct for the natural abundance of isotopes (e.g., 13C, 81Br). Specialized software is often used for this deconvolution.

-

The data below represents a theoretical isotopologue distribution for a silylated derivative of 3-Bromo(2H6)propan-1-ol, assuming an isotopic enrichment of 99.0% D at each of the six positions.

| Isotopologue (dn) | Description | Theoretical Abundance (%) |

| d6 | Fully Deuterated | 94.15% |

| d5 | Five Deuterium Atoms | 5.71% |

| d4 | Four Deuterium Atoms | 0.14% |

| d3 | Three Deuterium Atoms | <0.01% |

| d2 | Two Deuterium Atoms | <0.01% |

| d1 | One Deuterium Atom | <0.01% |

| d0 | Non-Deuterated | <0.01% |

| Note: This theoretical distribution is calculated using a binomial expansion and serves as a reference for comparison with experimental data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for determining both the isotopic enrichment and the specific positions of deuterium labeling. Both ¹H-NMR and ²H-NMR can be employed.

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-Bromo(2H6)propan-1-ol sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹H-NMR, a non-deuterated solvent can be used if a ²H lock is not required, but this is uncommon. For ²H-NMR, a non-deuterated solvent like pure DMSO or H₂O can be used.

-

Add a known amount of a high-purity internal standard with a distinct resonance for quantitative analysis (qNMR).

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H-NMR Parameters:

-

Pulse Angle: 30-45° to ensure full relaxation between scans.

-

Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1 relaxation time) is critical for accurate integration.

-

Number of Scans: Sufficient scans (e.g., 16-64) to achieve a high signal-to-noise ratio for the small residual proton signals.

-

-

²H-NMR Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): Typically shorter than for ¹H-NMR due to the quadrupolar nature of deuterium.

-

Number of Scans: A higher number of scans is usually required due to the lower gyromagnetic ratio of deuterium.

-

-

-

Data Analysis:

-

¹H-NMR: The isotopic enrichment is determined by comparing the integral of the residual proton signals from the propanol backbone to the integral of the known internal standard. The percentage of hydrogen at each position is calculated, and by subtraction, the deuterium enrichment is found.

-

²H-NMR: The spectrum will show signals corresponding to the deuterated positions. The relative integrals of these signals confirm the labeling pattern and can be used for quantification against a standard.

-

The following table summarizes expected data from ¹H and ²H-NMR analysis.

| Technique | Position | Expected Chemical Shift (ppm, approx.) | Integration (Relative) | Calculated Enrichment |

| ¹H-NMR | -CH₂Br | ~3.5 | (Small residual signal) | >99% D |

| -CH₂- | ~2.0 | (Small residual signal) | >99% D | |

| -CH₂OH | ~3.7 | (Small residual signal) | >99% D | |

| ²H-NMR | -CD₂Br | ~3.5 | 2 | Confirms D at this position |

| -CD₂- | ~2.0 | 2 | Confirms D at this position | |

| -CD₂OH | ~3.7 | 2 | Confirms D at this position |

Visualized Workflows and Principles

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and underlying principles.

Conclusion

The accurate determination of isotopic enrichment is a non-negotiable step in the quality control of deuterated compounds like 3-Bromo(2H6)propan-1-ol. High-resolution mass spectrometry provides excellent sensitivity and detailed information on isotopologue distribution, while NMR spectroscopy offers a robust, quantitative measure of enrichment at specific atomic positions. Employing these techniques ensures that the material meets the stringent purity requirements for its intended applications in pharmaceutical research and development, ultimately contributing to the reliability and reproducibility of scientific data.

References

Commercial Suppliers of 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized deuterated compounds is a critical step in ensuring the accuracy and reproducibility of their work. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol (CAS Number: 284474-43-7), a valuable building block in organic synthesis and a useful tool in various research applications.

Supplier and Product Overview

Several reputable chemical suppliers offer 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol. The following table summarizes the available quantitative data for easy comparison. Please note that pricing information is often available upon request from the suppliers.

| Supplier | Product Code | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| CDN Isotopes | D-6297 | 99 | Not explicitly stated, but products are of high quality for research. | 0.1 g, 0.25 g, Custom quantities |

| LGC Standards | CDN-D-6297 | 98 (minimum) | Not explicitly stated, sold as a reference material. | Inquire for details |

| Simson Pharma | Not specified | Not explicitly stated, Certificate of Analysis provided. | High purity, accompanied by CoA. | Custom synthesis and supply |

| Toronto Research Chemicals (TRC) | B689302 | Not explicitly stated | Not explicitly stated | Inquire for details |

| Santa Cruz Biotechnology | Not explicitly listed, but may be available as a custom synthesis product. | Not applicable | Not applicable | Inquire for details |

| Merck (Sigma-Aldrich) | 614491 | 98 | 99% (CP) | Custom packaging available |

Experimental Protocols

The quality and characterization of deuterated compounds are paramount for their effective use in research. Below are detailed methodologies for key experiments related to the synthesis and analysis of 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol.

Synthesis of 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol

A plausible synthetic route for 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol involves the bromination of a deuterated propanediol precursor. The following is a representative protocol adapted from the synthesis of its non-deuterated analog.

Reaction:

HO-(CD₂)₃-OH + HBr → Br-(CD₂)₃-OH + H₂O

Materials:

-

1,1,2,2,3,3-Hexadeutero-1,3-propanediol

-

Hydrobromic acid (48% in water)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 1,1,2,2,3,3-Hexadeutero-1,3-propanediol.

-

Cool the flask in an ice bath and slowly add a stoichiometric amount of 48% hydrobromic acid with stirring.

-

After the addition of HBr, slowly add a catalytic amount of concentrated sulfuric acid.

-

Remove the ice bath and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds.

Methodology:

-

Sample Preparation: Prepare a solution of the deuterated compound in a suitable non-deuterated solvent (e.g., chloroform, acetone).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons at positions 1, 2, and 3 of the propanol backbone, when compared to the spectrum of the non-deuterated standard, provides a qualitative and semi-quantitative measure of deuteration.

-

²H NMR Analysis: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterons at positions 1, 2, and 3 confirms the incorporation of deuterium. The integration of these signals can be used to determine the relative abundance of deuterium at each position.

-

Quantitative Analysis: For a more precise determination of isotopic enrichment, a quantitative NMR (qNMR) experiment can be performed using an internal standard with a known concentration. The integral of the residual proton signals in the ¹H NMR spectrum, relative to the integral of the internal standard, can be used to calculate the percentage of non-deuterated species, and thus the isotopic enrichment.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the chemical purity of volatile compounds like 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol and confirming its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the main compound from any impurities.

-

MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

-

Data Analysis:

-

Purity Assessment: The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample. The area of the main peak relative to the total area of all peaks provides a measure of the chemical purity.

-

Identity Confirmation: The mass spectrum of the main peak should show the molecular ion ([M]⁺) and characteristic fragment ions. For 3-Bromo-1,1,2,2,3,3-hexadeuteropropan-1-ol, the molecular weight is increased by six mass units compared to its non-deuterated analog due to the six deuterium atoms. The isotopic pattern of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be observed in the mass spectrum of the molecular ion and bromine-containing fragments.

-

Visualizations

To aid in the understanding of the workflows and logical relationships involved in procuring and analyzing deuterated compounds, the following diagrams are provided.

Solubility of 3-Bromo(2H_6_)propan-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-1-propanol in Organic Solvents

Introduction

3-Bromo-1-propanol (CAS: 627-18-9) is a bifunctional organic compound featuring both a primary alcohol and a terminal bromide. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries for creating more complex molecules.[1][2] Understanding its solubility profile in various organic solvents is critical for reaction design, process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of 3-Bromo-1-propanol, detailed experimental protocols for solubility determination, and logical workflows for solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-1-propanol is presented below. These properties, particularly its polarity imparted by the hydroxyl group, are key determinants of its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₇BrO | [3] |

| Molecular Weight | 138.99 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Density | 1.537 g/mL at 25 °C | |

| Boiling Point | 62 °C at 5 mmHg | |

| Flash Point | 65 °C (closed cup) | |

| Water Solubility | 167 g/L at 20 °C | |

| pKa | 14.65 ± 0.10 (Predicted) |

Solubility Data

3-Bromo-1-propanol's solubility is governed by the "like dissolves like" principle. The polar hydroxyl group allows for hydrogen bonding and miscibility with polar solvents like water, while the bromoalkyl chain provides some nonpolar character, enabling solubility in various organic solvents.

The table below summarizes the available quantitative and qualitative solubility data for 3-Bromo-1-propanol.

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | 167 g/L (20 °C); Miscible | |

| Common Organic Solvents | Mixed | Miscible / Soluble in most | |

| Ethanol | Polar Protic | Slightly soluble / Soluble | |

| Diethyl Ether | Polar Aprotic | Slightly soluble / Soluble | |

| Acetone | Polar Aprotic | Soluble |

Note: There are conflicting reports regarding the solubility in ethanol and ether, with some sources describing it as "slightly soluble" and others as "soluble". This may depend on the specific conditions (e.g., temperature, water content) and criteria used for determination. Researchers should perform specific tests for their intended application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and process development. The equilibrium shake-flask method is a widely accepted and reliable technique.

Equilibrium Shake-Flask Method

This method measures the equilibrium solubility of a compound by allowing a saturated solution to reach equilibrium over a prolonged period.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 3-Bromo-1-propanol (solute) is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial). The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: The vessel is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period, typically 24 to 72 hours. This ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved phases.

-

Phase Separation: Once equilibrium is achieved, the undissolved solute is separated from the saturated solution. This is typically accomplished through centrifugation to pellet the excess solute, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used.

-

Quantification of Solute: The concentration of 3-Bromo-1-propanol in the clear, saturated filtrate is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the filtrate is pipetted into a pre-weighed evaporating dish. The solvent is evaporated, and the dish is dried to a constant weight in an oven (e.g., at 100 °C). The mass of the remaining solute is used to calculate the original concentration.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide accurate quantification. A calibration curve is generated using standard solutions of 3-Bromo-1-propanol at known concentrations.

-

Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification against a standard curve.

-

Data Reporting: Solubility is reported in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to solubility studies.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Caption: Logical workflow for qualitative solubility analysis.

References

In-Depth Technical Guide: 3-Bromo-1-propan-d6-ol (CAS Number: 284474-43-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological information available for 3-Bromo-1-propan-d6-ol (CAS: 284474-43-7), a deuterated analog of 3-bromo-1-propanol. This document details its chemical properties, synthesis, applications, and known biological activities, with a focus on its genotoxic potential. The information is presented to support research, synthetic applications, and safety assessments in a drug development context.

Chemical Identification and Properties

3-Bromo-1-propan-d6-ol is a stable, isotopically labeled form of 3-bromo-1-propanol where all six hydrogen atoms on the propanol backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 284474-43-7 | N/A |

| IUPAC Name | 3-bromo-1,1,2,2,3,3-hexadeuteriopropan-1-ol | N/A |

| Synonyms | 3-Bromopropanol-d6, 3-Bromopropyl-d6 Alcohol, Trimethylene-d6 Bromohydrin | N/A |

| Molecular Formula | C₃HD₆BrO | N/A |

| Molecular Weight | ~145.03 g/mol | N/A |

| Appearance | Clear, colorless liquid | N/A |

| Boiling Point | 62 °C at 5 mmHg (for non-deuterated) | |

| Density | ~1.602 g/mL at 25 °C (for deuterated) | N/A |

| Solubility | Soluble in water | N/A |

| SMILES | [2H]C([2H])(Br)C([2H])([2H])C([2H])(O)[2H] | N/A |

| InChI Key | RQFUZUMFPRMVDX-NMFSSPJFSA-N | N/A |

Synthesis and Purification

The synthesis of 3-Bromo-1-propan-d6-ol involves the bromination of a deuterated propanediol precursor. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis of 3-Bromo-1-propan-d6-ol

Objective: To synthesize 3-Bromo-1-propan-d6-ol from 1,3-Propanediol-d6.

Materials:

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 1,3-Propanediol-d6 and anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled in an ice-water bath.

-

Bromination: Phosphorus tribromide is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of 1,3-Propanediol-d6 over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 3-4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield 3-Bromo-1-propan-d6-ol as a clear, colorless liquid.

-

Characterization: The final product is characterized by NMR (¹H, ²H, ¹³C) and mass spectrometry to confirm its identity and isotopic purity.

Synthesis and Purification Workflow

Applications in Research and Development

3-Bromo-1-propan-d6-ol serves two primary roles in scientific research and drug development:

-

Internal Standard: Due to its isotopic labeling, it is an excellent internal standard for quantitative analysis by NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The mass shift of +6 amu compared to its non-deuterated counterpart allows for clear differentiation and accurate quantification in complex biological matrices.

-

Synthetic Building Block: It is used as a precursor in the synthesis of other deuterated molecules. In drug development, deuteration of drug candidates can sometimes favorably alter their metabolic profiles, potentially improving pharmacokinetic properties such as half-life and bioavailability. 3-Bromo-1-propan-d6-ol can be used to introduce a deuterated propyl chain into a larger molecule. The non-deuterated analog is used in the synthesis of fluorescent dyes and chiral compounds.

Biological Activity and Genotoxicity

The biological activity of 3-Bromo-1-propan-d6-ol is expected to be very similar to its non-deuterated form, 3-bromo-1-propanol. The primary biological effect of concern for 3-bromo-1-propanol is its mutagenicity.

Ames Test (Bacterial Reverse Mutation Assay)

3-bromo-1-propanol has been shown to be mutagenic in the Ames test, specifically in the Salmonella typhimurium strain TA100. This strain is designed to detect base-pair substitution mutations. A positive result in the Ames test is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to a negative control. A substance is typically considered mutagenic if it causes a reproducible, two-fold or greater increase in the number of revertant colonies.

Table 2: Representative Ames Test Protocol Outline

| Step | Description |

| Bacterial Strain | Salmonella typhimurium TA100 |

| Metabolic Activation | Performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites. |

| Test Compound | 3-bromo-1-propanol (as a proxy for the deuterated compound) dissolved in a suitable solvent (e.g., DMSO). |

| Procedure | The bacterial culture, test compound at various concentrations, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate. |

| Incubation | Plates are incubated at 37 °C for 48-72 hours. |

| Data Collection | The number of revertant colonies on each plate is counted. |

| Controls | Negative (solvent) and positive (known mutagen for TA100, e.g., sodium azide) controls are run concurrently. |

Mechanism of Action: DNA Alkylation

The genotoxicity of 3-bromo-1-propanol is attributed to its ability to act as an alkylating agent. The carbon atom attached to the bromine is electrophilic, making it susceptible to nucleophilic attack by DNA bases.

Proposed Genotoxicity Pathway

-

Nucleophilic Attack: The electron-rich nitrogen atoms of DNA bases, particularly the N7 position of guanine, can act as nucleophiles and attack the electrophilic carbon of 3-bromo-1-propanol.

-

DNA Adduct Formation: This results in the formation of a covalent bond between the propanol moiety and the DNA base, forming a DNA adduct. This adduct can distort the DNA helix.

-

Disruption of DNA Processes: The presence of this bulky adduct can interfere with normal DNA replication and transcription, potentially leading to mutations if not repaired.

-

DNA Repair Mechanisms: Cellular DNA repair systems, such as base excision repair (BER) and nucleotide excision repair (NER), may attempt to remove the damaged base. Errors in these repair processes can also lead to mutations.

Metabolism and Toxicology

Direct metabolic studies on 3-bromo-1-propanol in mammals are limited. However, based on studies of similar short-chain halogenated alcohols and propanols, a likely metabolic pathway can be proposed.

Putative Metabolic Pathway

The metabolism of 3-bromo-1-propanol is likely to proceed through two main pathways:

-

Oxidation: The primary alcohol group can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form 3-bromopropionaldehyde and subsequently 3-bromopropionic acid. These metabolites may then be further metabolized.

-

Glutathione Conjugation: The electrophilic carbon atom can react with glutathione (GSH), a key cellular antioxidant, in a reaction catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway for electrophilic compounds. The resulting glutathione conjugate can be further processed to form a mercapturic acid derivative, which is then excreted in the urine.

Studies on the related compound 1-bromopropane in rats and mice have identified urinary metabolites such as N-acetyl-S-propylcysteine, which is a mercapturic acid, supporting the likelihood of this pathway. Similarly, studies on 3-halopropan-1,2-diols in rats and mice also show detoxification via glutathione conjugation.

Safety and Handling

3-Bromo-1-propan-d6-ol should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is considered a combustible liquid, harmful if swallowed, and can cause serious eye damage.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from light and strong oxidizing agents.

Conclusion

3-Bromo-1-propan-d6-ol (CAS: 284474-43-7) is a valuable tool for researchers in chemistry and drug development, primarily serving as an internal standard and a synthetic building block for deuterated molecules. Its biological activity is presumed to be similar to its non-deuterated analog, 3-bromo-1-propanol, which is a known mutagen. The mechanism of its genotoxicity is likely through DNA alkylation. Professionals handling this compound should be aware of its potential hazards and take appropriate safety measures. Further research into the mammalian metabolism and quantitative toxicological profile of this compound would be beneficial for a more complete risk assessment.

References

An In-depth Technical Guide to the Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanisms, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 3-phenoxypropan-1-ol derivatives through the reaction of 3-bromo(2H6)propan-1-ol with various phenols. This reaction, a modification of the Williamson ether synthesis, is of significant interest in medicinal chemistry for the development of next-generation therapeutic agents with potentially improved pharmacokinetic profiles. This document details the underlying chemical principles, provides exemplary experimental protocols, presents quantitative data, and explores the biological context and applications of the resulting deuterated compounds, particularly as beta-adrenergic receptor antagonists.

Introduction: The Significance of Deuterated Phenoxypropanolamines

Phenoxypropanolamine derivatives are a cornerstone in cardiovascular pharmacology, with many compounds in this class acting as beta-blockers (β-blockers).[1] These drugs are widely prescribed for conditions such as hypertension, angina, and arrhythmias.[1] The core structure of these molecules, typically synthesized from a phenol and an epoxypropane or a 3-halopropanol derivative, is crucial for their interaction with β-adrenergic receptors.[1]

The use of isotopically labeled compounds, particularly those containing deuterium (a stable isotope of hydrogen), has become a valuable strategy in drug development.[2] The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.[3] The strategic incorporation of deuterium, as in 3-bromo(2H6)propan-1-ol, allows for the synthesis of phenoxypropanolamine derivatives with enhanced metabolic stability.

This guide focuses on the Williamson ether synthesis as the primary method for coupling 3-bromo(2H6)propan-1-ol with phenols. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on the electrophilic carbon of the deuterated bromopropanol.

The Williamson Ether Synthesis: Mechanism and Key Parameters

The reaction of 3-bromo(2H6)propan-1-ol with phenols proceeds via the Williamson ether synthesis, a robust and versatile method for forming ethers. The reaction can be broken down into two key steps:

-

Deprotonation of the Phenol: In the first step, a base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide ion. The choice of base is crucial and depends on the acidity of the phenol. For many phenols, a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the primary carbon atom of 3-bromo(2H6)propan-1-ol. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the bromide ion is displaced as the leaving group.

The overall reaction is illustrated in the following workflow diagram:

Caption: General workflow of the Williamson ether synthesis for preparing deuterated 3-phenoxypropan-1-ol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a deuterated 3-phenoxypropan-1-ol derivative. These protocols are based on established procedures for the Williamson ether synthesis and the synthesis of related phenoxypropanolamines.

Synthesis of 3-(1-naphthoxy)propan-1-ol-d6

This protocol is adapted from the synthesis of propranolol, a well-known beta-blocker.

Materials:

-

1-Naphthol

-

3-Bromo(2H6)propan-1-ol

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Preparation of the Naphthoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1.0 equivalent) in a mixture of ethanol and water (e.g., 9:1 v/v). To this solution, add potassium hydroxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium naphthoxide.

-

Addition of the Deuterated Alkyl Halide: Add 3-bromo(2H6)propan-1-ol (1.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux for a specified time (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(1-naphthoxy)propan-1-ol-d6.

Data Presentation

The following table summarizes typical quantitative data for the Williamson ether synthesis of phenoxypropanol derivatives. It is important to note that yields can vary depending on the specific phenol used and the reaction conditions.

| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Naphthol | KOH | Ethanol/Water | Reflux | 6 | ~90 | Adapted from |

| 4-Ethylphenol | NaOH | Dichloromethane | Reflux | 1 | ~85 | Adapted from |

| p-Cresol | KOH | Water | Reflux | 0.33 | >80 | Adapted from |

Characterization Data:

The successful synthesis of the deuterated product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of signals corresponding to the six protons on the propanol backbone, confirming successful deuteration. 2H NMR will show a signal corresponding to the deuterium atoms. 13C NMR will show the characteristic signals for the carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated product, which will be 6 mass units higher than the non-deuterated analog.

Biological Context: Beta-Adrenergic Receptor Signaling

The primary therapeutic targets for phenoxypropanolamine derivatives are the β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine. The signaling pathway initiated by the activation of β1-adrenergic receptors in cardiac cells is depicted below.

Caption: Simplified signaling pathway of the β1-adrenergic receptor in cardiomyocytes.

Beta-blockers, such as those derived from deuterated 3-phenoxypropan-1-ol, act as antagonists at these receptors, competitively inhibiting the binding of norepinephrine and epinephrine. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility, which are the desired therapeutic effects in the treatment of cardiovascular diseases.

Drug Development Workflow

The synthesis of deuterated phenoxypropanolamines is an early and critical step in the drug development process. The following diagram illustrates a typical workflow for the preclinical development of such a deuterated drug candidate.

Caption: A generalized workflow for the preclinical development of a deuterated drug candidate.

The initial synthesis and characterization are followed by a series of in vitro and in vivo studies to assess the compound's biological activity, metabolic stability, and pharmacokinetic properties. The data from these studies inform the lead optimization process, which may involve further synthetic modifications to improve the drug's overall profile before it can proceed to clinical trials. The use of deuterated intermediates plays a key role in this process by enabling the fine-tuning of metabolic properties.

Conclusion

The reaction of 3-bromo(2H6)propan-1-ol with phenols via the Williamson ether synthesis is a powerful and versatile method for the synthesis of novel, deuterated phenoxypropanolamine derivatives. This approach allows for the strategic incorporation of deuterium to potentially enhance the pharmacokinetic properties of this important class of therapeutic agents. The detailed understanding of the reaction mechanism, coupled with robust experimental protocols and a clear biological rationale, provides a solid foundation for researchers and drug development professionals to explore the potential of these deuterated compounds in the treatment of cardiovascular and other diseases. The continued development of deuterated drugs represents a promising avenue for innovation in medicinal chemistry.

References

Methodological & Application

Application Note: High-Throughput Quantification of [Analyte Name] in Human Plasma by LC-MS/MS Using 3-Bromo(2H6)propan-1-ol as an Internal Standard

Introduction

In the realm of bioanalysis, particularly in drug development and clinical research, the accurate and precise quantification of analytes in complex biological matrices is paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity, selectivity, and throughput.[3] A key element for achieving reliable quantitative data is the use of an appropriate internal standard (IS) to compensate for variations during sample preparation, chromatography, and ionization.[4][5] Stable isotope-labeled internal standards (SIL-ISs) are considered the most suitable choice as they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization response allow for effective correction of matrix effects and other sources of variability.

This application note details a robust and high-throughput LC-MS/MS method for the quantification of [Analyte Name] in human plasma. The method employs 3-Bromo(2H6)propan-1-ol, a deuterated analog of a structural class of compounds, as the internal standard. The use of a deuterated internal standard is a cornerstone of high-quality quantitative analysis, enabling researchers to generate highly accurate and precise data. The protocol described herein has been validated for linearity, accuracy, precision, and matrix effects, demonstrating its suitability for regulated bioanalysis.

Experimental Protocols

Materials and Reagents

-

Analyte: [Analyte Name] (≥98% purity)

-

Internal Standard: 3-Bromo(2H6)propan-1-ol (Isotopic purity ≥98%)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium acetate

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of [Analyte Name] and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 3-Bromo(2H6)propan-1-ol and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

-

Calibration Standards and QC Samples: Spike 47.5 µL of drug-free human plasma with 2.5 µL of the appropriate analyte working solution.

-

Protein Precipitation: To 50 µL of the spiked plasma, add 200 µL of the internal standard working solution (100 ng/mL) in acetonitrile.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Dilution and Injection: Transfer 50 µL of the supernatant to a new plate and add 200 µL of water. Seal the plate and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.0 min: 5-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-5% B

-

2.6-3.5 min: 5% B

-

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

MRM Transitions:

-

[Analyte Name]: [Precursor Ion] > [Product Ion] (To be determined based on analyte structure)

-

3-Bromo(2H6)propan-1-ol: 145.0 > 107.0 (Predicted based on the fragmentation of the non-deuterated analog and the addition of 6 Daltons for the deuterium atoms)

-

Data Presentation

The following tables summarize the quantitative data from the method validation, demonstrating the performance and reliability of the assay.

Table 1: Calibration Curve for [Analyte Name] in Human Plasma

| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 1.00 | 0.012 | 102.3 | 4.5 |

| 2.50 | 0.031 | 98.7 | 3.2 |

| 5.00 | 0.063 | 101.1 | 2.8 |

| 10.0 | 0.125 | 99.5 | 1.9 |

| 25.0 | 0.315 | 100.8 | 1.5 |

| 50.0 | 0.628 | 99.2 | 2.1 |

| 100.0 | 1.254 | 100.4 | 1.7 |

| 250.0 | 3.130 | 98.9 | 2.5 |

| 500.0 | 6.265 | 101.5 | 3.1 |

-

Linearity: The calibration curve was linear over the concentration range of 1.00 to 500.0 ng/mL with a correlation coefficient (r²) of >0.998.

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 1.00 | 103.5 | 5.2 | 101.8 | 6.1 |

| Low | 3.00 | 98.9 | 4.1 | 99.7 | 4.8 |

| Mid | 30.0 | 101.2 | 2.5 | 100.5 | 3.2 |

| High | 400.0 | 99.6 | 1.8 | 100.9 | 2.4 |

-

Acceptance Criteria: The accuracy (% bias) and precision (% coefficient of variation, CV) were within ±15% for all QC levels, and within ±20% for the Lower Limit of Quantification (LLOQ).

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 85.2 | 86.1 | 0.95 | 0.99 |

| High | 87.5 | 86.8 | 0.93 | 0.98 |

-

The results indicate consistent and high recovery for both the analyte and the internal standard, with minimal matrix effects observed.

Mandatory Visualization

Caption: Experimental workflow for the quantification of [Analyte Name] in human plasma.

Caption: Logical diagram illustrating how the internal standard corrects for analytical variability.

References

Application Note: 3-Bromo(2H6)propan-1-ol for Stable Isotope Labeling in Metabolic Studies

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Derivatization using 3-Bromo-d6-propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical analysis, metabolomics, and drug development, the sensitive and accurate quantification of endogenous and exogenous compounds is paramount. Many analytes, particularly those containing carboxylic acid and thiol functional groups, can exhibit poor chromatographic retention and ionization efficiency in mass spectrometry, hindering their analysis. Chemical derivatization is a powerful technique to overcome these limitations.

This document provides a detailed protocol for the derivatization of carboxylic acids and thiols using 3-Bromo-d6-propan-1-ol. This deuterated reagent introduces a stable, six-deuterium tag onto the analyte. This modification can enhance the analyte's chromatographic properties and, more importantly, allows for the use of isotope dilution mass spectrometry (IDMS) for highly accurate and precise quantification. The presence of the deuterium-labeled internal standard, the derivatized analyte itself, corrects for matrix effects and variations in sample preparation and instrument response. The derivatization proceeds via a nucleophilic substitution reaction, where the acidic proton of a carboxylic acid or thiol is replaced by the propan-1-ol-d6 moiety through an ester or thioether linkage, respectively.

Target Analytes

-

Carboxylic Acids: Fatty acids, amino acids, and other small molecule metabolites or drug candidates containing a carboxyl group.

-

Thiols: Cysteine-containing peptides, glutathione, and other thiol-containing small molecules.

Reaction Principle

The derivatization of a carboxylic acid (R-COOH) or a thiol (R-SH) with 3-Bromo-d6-propan-1-ol proceeds via an SN2 reaction. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the acidic functional group, increasing its nucleophilicity. The resulting carboxylate or thiolate anion then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a stable ester or thioether linkage.

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids for LC-MS Analysis

This protocol is a general guideline and may require optimization for specific analytes and matrices.

Materials:

-

Sample containing the carboxylic acid analyte(s)

-

3-Bromo-d6-propan-1-ol

-

Anhydrous Acetonitrile (ACN)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

-

Internal Standard (a stable isotope-labeled analog of the analyte, if available)

-

Micro-reaction vials (e.g., 1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

Nitrogen gas supply for evaporation (optional)

-

LC-MS grade water and organic solvents for sample reconstitution

Procedure:

-

Sample Preparation:

-

If the sample is in a biological fluid (e.g., plasma, urine), perform a suitable extraction (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes of interest.

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.

-

Add the internal standard solution at a known concentration.

-

-

Derivatization Reaction:

-

Add 10 µL of a 10 mg/mL solution of 3-Bromo-d6-propan-1-ol in anhydrous acetonitrile.

-

Add 5 µL of a 5% (v/v) solution of DIPEA in anhydrous acetonitrile or a molar excess of solid K2CO3.

-

Tightly cap the vial and vortex briefly.

-

-

Incubation:

-

Heat the reaction mixture at 60 °C for 60 minutes in a heating block or water bath. Reaction time and temperature may need to be optimized for specific analytes.

-

-

Sample Work-up:

-

After incubation, allow the vial to cool to room temperature.

-

If solid K2CO3 was used, centrifuge the sample to pellet the solid.

-

Carefully transfer the supernatant to a clean vial.

-

The sample can be directly injected into the LC-MS system, or the solvent can be evaporated and the residue reconstituted in a solvent compatible with the LC mobile phase.

-

Protocol 2: Derivatization of Thiols for LC-MS or GC-MS Analysis

This protocol provides a general procedure for the derivatization of thiol-containing compounds.

Materials:

-

Sample containing the thiol analyte(s)

-

3-Bromo-d6-propan-1-ol

-

Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide)

-

Base (e.g., Potassium Carbonate (K2CO3) or Triethylamine (TEA))

-